3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one]
Description
3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one], commonly known as Pigment Yellow 109 (PY109) (CAS 5045-40-9), is a high-performance organic pigment belonging to the isoindolinone class. Its molecular formula is C₂₃H₈Cl₈N₄O₂, featuring a central 2-methyl-1,3-phenylene diimino bridge connecting two tetrachlorinated isoindol-1-one moieties . PY109 is widely used in plastics (e.g., PE, PP, PVC) and inks due to its excellent thermal stability, lightfastness, and solvent resistance. Regulatory guidelines, such as China’s GB9685-2008, permit its use in food-contact materials under strict purity limits .
Properties
IUPAC Name |
4,5,6,7-tetrachloro-3-[2-methyl-3-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H8Cl8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSFTHVIIGGDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H8Cl8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052137 | |
| Record name | C.I. Pigment Yellow 109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5045-40-9 | |
| Record name | Pigment Yellow 109 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5045-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Yellow 109 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005045409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Yellow 109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[(2-methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 109 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFB0QQM2VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] typically involves the reaction of 2,6-diaminotoluene with tetrachlorophthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroisoindolinone derivatives, while substitution reactions can produce a variety of functionalized isoindolinones .
Scientific Research Applications
3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] has several scientific research applications:
Chemistry: Used as a pigment in the formulation of paints, coatings, and plastics due to its stability and vibrant color.
Biology: Investigated for its potential use in biological staining and imaging techniques.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as a colorant in various industrial products
Mechanism of Action
The mechanism of action of 3,3’-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pigment Yellow 110 (PY110)
- Structure: PY110 (CAS 5590-18-1) shares the isoindolinone core but differs in the diimino bridge, which is 1,4-phenylene instead of 2-methyl-1,3-phenylene. Its molecular formula is C₂₂H₆Cl₈N₄O₂ .
- Applications : Similar to PY109, PY110 is used in high-temperature plastics and coatings. However, PY110 exhibits a slightly redder shade due to extended conjugation from the para-substituted phenyl bridge .
Performance :
Property PY109 PY110 Lightfastness (1–8) 7–8 (Excellent) 8 (Superior) Thermal Stability (°C) 280–300 300 Solvent Resistance High Very High
Brominated Analog: 3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrabromo-1H-isoindol-1-one]
- Structure : This compound replaces chlorine atoms in PY109 with bromine, resulting in a molecular formula of C₂₃H₈Br₈N₄O₂ .
- Properties : Bromination increases molecular weight (MW = 963.2 g/mol vs. PY109’s 694.7 g/mol), altering solubility and shifting the absorption spectrum toward longer wavelengths (redder hue). It is marketed for niche applications requiring enhanced UV stability .
Pigment Yellow 83 (PY83)
- Structure: PY83 (CAS 5567-15-7) is a diarylide pigment with a distinct bisacetoacetanilide structure, unlike PY109’s isoindolinone backbone .
- Applications : Used in packaging inks and textiles.
Biological Activity
The compound 3,3'-[(2-methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one], also known as Pigment Yellow 109, is a synthetic organic pigment with significant applications in various fields including materials science and biological research. Its unique structural features and biological activities warrant a detailed examination of its properties and potential applications.
- Molecular Formula : C23H8Cl8N4O2
- Molecular Weight : 655.96 g/mol
- Boiling Point : 799.3 °C (predicted)
- Density : 1.89 g/cm³ (predicted)
- pKa : -3.70 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential toxicological effects and applications in biological systems.
Toxicological Studies
- Genotoxicity : Preliminary studies suggest that the compound may exhibit genotoxic properties due to its structural characteristics, particularly the presence of multiple halogen atoms which can interact with DNA and cellular components.
- Cellular Interaction : Research indicates that the compound may interact with immune cells, potentially influencing immune responses. This interaction is critical for understanding its safety profile in various applications.
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on human cell lines. The results indicated a dose-dependent increase in cell death at higher concentrations, suggesting potential risks associated with exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
| 200 | 10 |
Case Study 2: Environmental Impact
Another investigation assessed the environmental impact of this pigment when released into aquatic systems. The findings highlighted significant bioaccumulation potential and toxicity to aquatic organisms.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that its halogenated structure may lead to oxidative stress within cells, contributing to cytotoxicity.
Applications in Research
Despite potential toxicological concerns, the unique properties of this compound make it valuable in research settings:
- Pigmentation in Materials : Its strong pigmentation properties are utilized in various industrial applications.
- Potential Drug Development : The structural features may inspire novel drug candidates targeting specific biological pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3'-[(2-Methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrachloro-1H-isoindol-1-one], and how can purity be ensured?
- Methodological Answer : Multi-step synthesis involving condensation reactions between tetrachlorophthalic anhydride derivatives and 2-methyl-1,3-phenylenediamine is common. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in DMF/ethanol mixtures is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV-Vis detection at 254 nm, referencing chlorinated aromatic standards .
Q. How can the structural conformation of this compound be rigorously characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for confirming bond angles, dihedral angles, and supramolecular interactions. Complementary techniques include FT-IR for functional group analysis (e.g., imine stretches at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For dynamic structural insights, variable-temperature NMR (e.g., in DMSO-d₆) resolves tautomeric equilibria or conformational flexibility .
Q. What analytical methods are suitable for assessing environmental or biological matrix contamination by this compound?
- Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron capture detection (ECD) is optimal for trace analysis due to the compound’s high chlorine content. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Method validation should include recovery studies (spiked matrices) and limit of detection (LOD) calculations ≤ 0.1 ppb, as per EPA guidelines for chlorinated aromatics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photostability or reactivity data for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity or excitation wavelength differences. Systematic studies using time-resolved fluorescence spectroscopy and quantum yield calculations under controlled conditions (e.g., inert atmosphere, λex = 365 nm) are critical. Compare results with computational models (DFT/TD-DFT) to identify excited-state pathways .
Q. What experimental designs evaluate the compound’s environmental fate and ecological risks?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL’s long-term assessment (2005–2011), which includes:
- Laboratory studies : Hydrolysis kinetics (pH 4–9), photodegradation (UV-Vis irradiation), and soil adsorption coefficients (OECD 106).
- Field studies : Bioaccumulation assays in model organisms (e.g., Daphnia magna) and LC50 determinations .
Q. How can the compound’s interactions with biological macromolecules be mechanistically studied?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., cytochrome P450 enzymes). Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) identifies binding pockets and energetics. Validate findings with in vitro enzyme inhibition assays .
Q. What strategies integrate this compound’s study into broader theoretical frameworks (e.g., organochlorine chemistry)?
- Methodological Answer : Link research to conceptual frameworks like "electron-deficient aromatic systems" or "heavy halogen substituent effects." For example, compare its redox behavior (cyclic voltammetry) with structurally related polychlorinated biphenyls (PCBs) to establish structure-activity relationships (SARs) .
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
